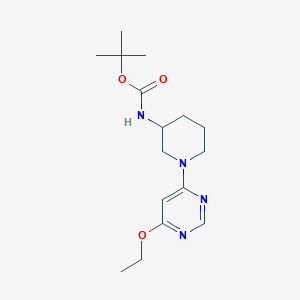

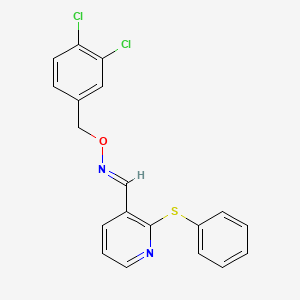

![molecular formula C18H20ClN3O3S B2480210 N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920233-41-6](/img/structure/B2480210.png)

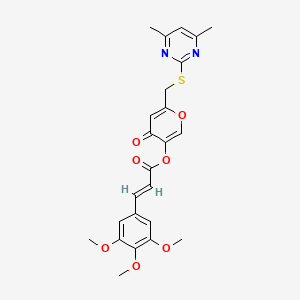

N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The specified chemical is indicative of a broad class of compounds featuring cyclopenta[d]pyrimidinyl motifs, which are often explored for their potential biological activities and chemical properties. While specific literature on this compound may be scarce, related research provides insights into similar structures.

Synthesis Analysis

Synthesis methods for cyclopenta[d]pyrimidinyl-thioacetamide derivatives typically involve multi-step reactions, starting from pyrimidinones or related precursors. For instance, compounds with structural similarities have been synthesized using condensation reactions involving amides and chloroacetamides, followed by cyclization steps to introduce the cyclopenta[d]pyrimidinyl ring (Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a folded conformation around the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure. Crystallographic studies on related compounds have shown specific angles of inclination between the pyrimidine ring and adjacent benzene rings, illustrating the complex 3D arrangements these molecules can adopt (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of the cyclopenta[d]pyrimidinyl moiety and the thioacetamide group can lead to various chemical transformations. For example, the presence of the thioacetamide group might allow for nucleophilic substitution reactions or facilitate the formation of cyclic structures when reacted with electrophiles or during condensation reactions (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of these compounds can be significantly influenced by their specific structural features, including the presence of substituents on the aromatic rings and the nature of the heterocyclic system. However, detailed analysis of these properties requires experimental data specific to the compound .

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The cyclopenta[d]pyrimidinyl-thioacetamide compounds may exhibit unique chemical behaviors due to the interaction between the pyrimidine nitrogen atoms and the thioacetamide sulfur, affecting their potential as ligands or in catalysis (Gangjee et al., 2005).

Applications De Recherche Scientifique

Antimicrobial Applications

- Antimicrobial Activity of Pyrimidinone Derivatives : A study by Hossan et al. (2012) explored the synthesis of various pyrimidinones and their derivatives, demonstrating good antibacterial and antifungal activities. These findings suggest that compounds with similar pyrimidinone structures could potentially serve as antimicrobial agents Hossan et al., 2012.

Anticancer Applications

- Synthesis of Pyrimidine Derivatives as Anticancer Agents : Research by Su et al. (1986) involved synthesizing pyrido[2,3-d]pyrimidine derivatives, showing significant in vitro and in vivo anticancer activity. This suggests that pyrimidine-based structures, similar to the one , may have potential applications in cancer treatment Su et al., 1986.

Anti-inflammatory and Analgesic Applications

- Anti-inflammatory and Analgesic Properties : A study by Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties, including derivatives of benzodifuranyl and thiazolopyrimidines. This research indicates that compounds with such structural elements might have therapeutic applications in managing inflammation and pain Abu‐Hashem et al., 2020.

Neuropharmacological Applications

- Anticonvulsant Properties of Pyrimidine Derivatives : Severina et al. (2020) focused on synthesizing (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides as potential anticonvulsants. The study highlighted moderate anticonvulsant activity, suggesting that similar compounds could be explored for neuropharmacological applications Severina et al., 2020.

Enzyme Inhibition

- Inhibition of Myeloperoxidase Enzyme : The thiouracil derivative PF-06282999 was studied for its potential as an irreversible inactivator of the myeloperoxidase enzyme, which could have implications for treating cardiovascular diseases. This indicates that compounds with thiouracil motifs might be useful in enzyme inhibition Dong et al., 2016.

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3S/c19-13-6-4-12(5-7-13)10-20-16(24)11-26-17-14-2-1-3-15(14)22(8-9-23)18(25)21-17/h4-7,23H,1-3,8-11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZLPEODACCRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

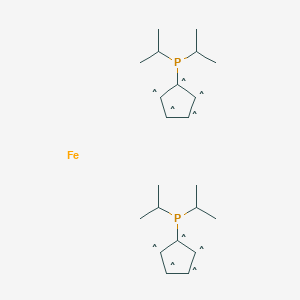

![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)

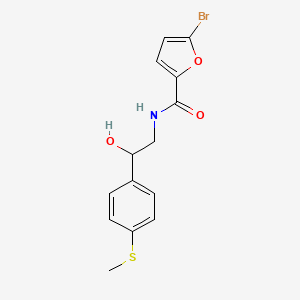

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)

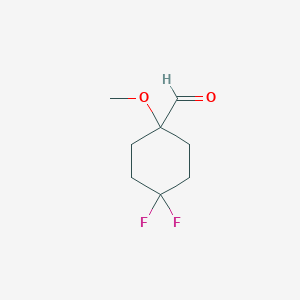

![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)